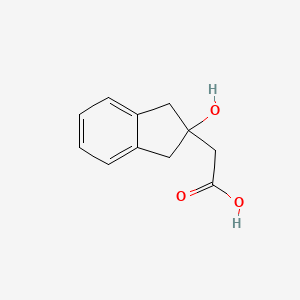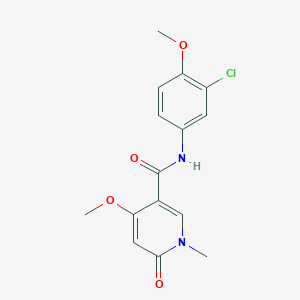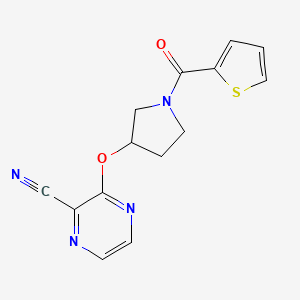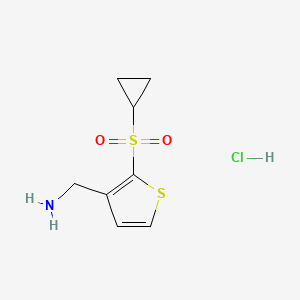![molecular formula C8H7ClF2O B2625623 [4-Chloro-2-(difluoromethyl)phenyl]methanol CAS No. 2503207-73-4](/img/structure/B2625623.png)
[4-Chloro-2-(difluoromethyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Chloro-2-(difluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 g/mol . It is characterized by the presence of a chloro group, a difluoromethyl group, and a hydroxyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chlorobenzaldehyde with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of [4-Chloro-2-(difluoromethyl)phenyl]methanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
[4-Chloro-2-(difluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(difluoromethyl)benzaldehyde or 4-chloro-2-(difluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-2-(difluoromethyl)benzyl alcohol.
Substitution: Formation of 4-amino-2-(difluoromethyl)phenylmethanol or 4-hydroxy-2-(difluoromethyl)phenylmethanol.
科学的研究の応用
[4-Chloro-2-(difluoromethyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of [4-Chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The chloro group can participate in halogen bonding, further influencing its biological activity.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Similar structure but with a fluorine atom instead of a difluoromethyl group.
(4-Chloro-2-fluorophenyl)(phenyl)methanol: Contains an additional phenyl group attached to the benzene ring.
Uniqueness
[4-Chloro-2-(difluoromethyl)phenyl]methanol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
特性
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVBZPFWVCBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)
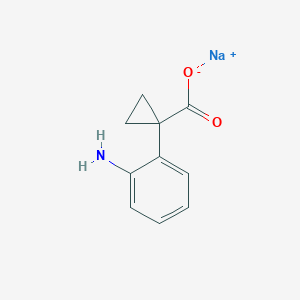
![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)
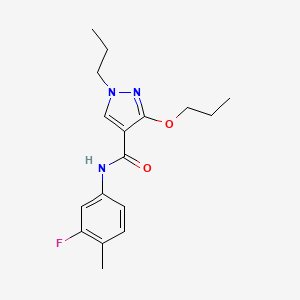
![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)
![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)
